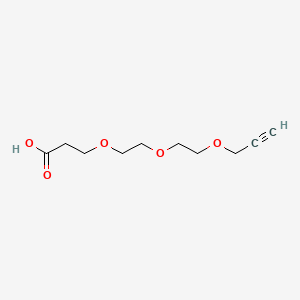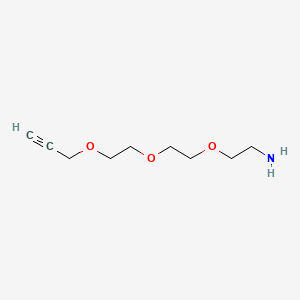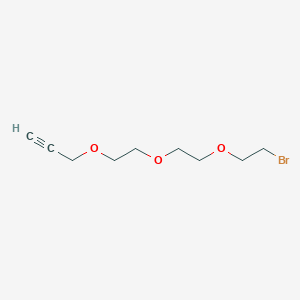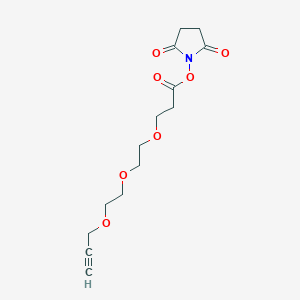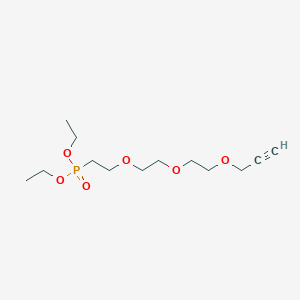
PS423
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS423 is a substrate-selective inhibitor of protein kinase PDK1. It acts by binding to the PIF-pocket allosteric docking site.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease and Amyloid β-Protein
Role in Alzheimer's Disease : PS423 is closely linked with Alzheimer's disease, particularly through its involvement in the production of amyloid β-protein. Mutant presenilins (PS), including PS1 and PS2, are associated with early-onset Alzheimer's disease (AD). Research has shown that fibroblasts from mutation carriers of these genes secrete increased levels of amyloidogenic Aβ42 peptide, which is a major component of AD plaques (Citron et al., 1997); (Moehlmann et al., 2002); (Haass, 1997).
Effect on Amyloid β-Peptide Production : Various mutations in the PS1 gene result in an increase in the production of Aβ42, which is pathogenic in nature and leads to amyloid plaque formation in the brain. This effect was observed in cell and transgenic mouse models expressing mutant forms of PS1 (Duering et al., 2005); (Tomita et al., 1999).
Influence on Early-Onset Familial Alzheimer's Disease (FAD) : PS423 mutations have been directly linked to early-onset FAD. These mutations are known to cause a dominant gain of function that enhances Aβ42 production and promotes cerebral β-amyloidosis (Steiner et al., 1999); (Thinakaran, 1999).
Impact on Cognitive Decline : A decline in CSF amyloid β-peptide 42 (Aβ42) levels, associated with pathogenic mutations in the PS1 gene, precedes cognitive decline in familial Alzheimer disease. This correlation offers a window of opportunity to evaluate potential therapies many years before clinical symptoms occur (Moonis et al., 2005).
Non-Alzheimer's Related Research
Phase-Sensitive Sum Frequency Vibrational Spectroscopy (PS-SFVS) : PS-SFVS has been used to study the air/water interfaces of salt solutions, revealing insights into the relative surface propensities of different ions. This method provides an understanding of the interaction between ions and water surfaces, crucial in atmospheric chemistry (Tian et al., 2011).
Gas Metal Arc Welding (GMAW) of API-X42 Steel Alloy : In industrial applications, research into optimizing GMAW parameters for API-X42 steel alloy has been conducted using a hybrid back propagation neural network (BPNN) and particle swarm optimization (PSO) approach. This research addresses multi-criteria modeling and optimization in welding processes (Moghaddam et al., 2016).
Participatory Scenario Planning (PSP) in Environmental Research : PSP has been used extensively in environmental research for evaluating alternative futures of social-ecological systems. This approach facilitates the appropriate application of scenario tools for environmental management and scientific research (Oteros‐Rozas et al., 2015).
Molecular Mapping in Wheat Cultivation : In agricultural research, molecular mapping of the stripe rust resistance gene YrCH42 in the Chinese wheat cultivar Chuanmai 42 has been conducted, providing valuable insights for improving rust resistance in wheat cultivation (Li et al., 2006).
Eigenschaften
CAS-Nummer |
1221964-37-9 |
|---|---|
Produktname |
PS423 |
Molekularformel |
C25H23F3O9 |
Molekulargewicht |
524.4452 |
IUPAC-Name |
Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate |
InChI |
InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3 |
InChI-Schlüssel |
KNHNCABHIAKMBD-UHFFFAOYSA-N |
SMILES |
O=C(OCOC(C)=O)C(C(C1=CC=CC=C1)CC(C2=CC=C(C(F)(F)F)C=C2)=O)C(OCOC(C)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PS423; PS-423; PS 423; PS 210 AM; PS210-AM; PS210AM; PS-210-AM; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






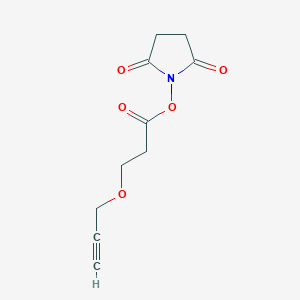
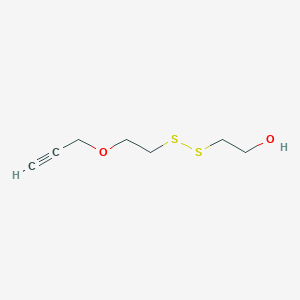

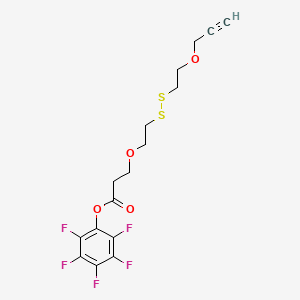
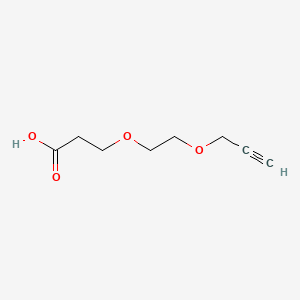
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
